2-Methylpentadecane

Gas Chromatography Retention Index Analytical Chemistry

2-Methylpentadecane (CAS 1560-93-6) is a C16 branched alkane with the molecular formula C16H34 and a molecular weight of 226.44 g/mol. It is also known as isohexadecane or 2-methyl-pentadecane.

Molecular Formula C16H34
Molecular Weight 226.44 g/mol
CAS No. 1560-93-6
Cat. No. B072749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentadecane
CAS1560-93-6
Synonyms2,2,4,4,6,8,8-heptamethylnonane
isocetane
isohexadecane
Molecular FormulaC16H34
Molecular Weight226.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(C)C
InChIInChI=1S/C16H34/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h16H,4-15H2,1-3H3
InChIKeyBANXPJUEBPWEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpentadecane CAS 1560-93-6: Branched Alkane Properties and Differentiation


2-Methylpentadecane (CAS 1560-93-6) is a C16 branched alkane with the molecular formula C16H34 and a molecular weight of 226.44 g/mol [1]. It is also known as isohexadecane or 2-methyl-pentadecane [1]. This compound is a constituent of plant aroma profiles and serves as a semiochemical in various insect chemical communication systems [2]. Its branched structure imparts distinct physical, chromatographic, and thermodynamic properties compared to its linear counterpart (n-hexadecane) and positional isomers (e.g., 3-methylpentadecane, 4-methylpentadecane), which are critical for applications requiring precise identification or specific material behavior.

Why Generic Alkane Substitution Fails for 2-Methylpentadecane in Analytical and Material Applications


In-class compounds such as n-hexadecane or positional isomers like 3-methylpentadecane cannot be interchanged with 2-methylpentadecane without compromising analytical accuracy or material performance. Gas chromatographic retention indices differ measurably between isomers, with 2-methylpentadecane exhibiting a Kovats retention index of 1564 on a standard methylsilicone column, whereas 3-methylpentadecane elutes later at 1573.7 [1][2]. Moreover, the position of the methyl branch profoundly influences molecular orientational order in liquid and solution phases, as demonstrated by depolarized Rayleigh scattering studies showing that γ² values increase significantly as the methyl group moves from the 2- to 4- to 6-position [3]. These quantifiable differences in thermodynamic and physical properties mean that substituting an analog can lead to erroneous peak assignments, misinterpreted retention data, or altered phase behavior in formulations.

2-Methylpentadecane Evidence Guide: Quantitative Differentiation from Analogous Alkanes


GC Retention Index: 2-Methylpentadecane vs. 3-Methylpentadecane

The Kovats retention index (KRI) of 2-methylpentadecane on a cross-linked methylsilicone capillary column is 1564 [1]. In a systematic compilation of retention data, the KRI/100 value (normalized retention index) for 2-methylpentadecane is 15.665, while that of its positional isomer 3-methylpentadecane is 15.737 [2]. This difference of 0.072 in normalized units corresponds to a retention time shift that is analytically significant and reproducible.

Gas Chromatography Retention Index Analytical Chemistry

Orientational Order: Methyl Position Effect on Molecular Anisotropy

Depolarized Rayleigh scattering measurements reveal that the molecular optical anisotropy parameter γ² (a measure of orientational order) for hexadecane isomers depends strongly on the position of the methyl branch. In pure liquid states, γ² values increase as the methyl group is moved from the 2- to the 4- to the 6-position [1]. Specifically, 2-methylpentadecane exhibits a moderate γ² value, while 4-methylpentadecane and 6-methylpentadecane show progressively higher orientational order, corresponding to increasingly anisotropic molecular shapes [1][2].

Physical Chemistry Material Science Thermodynamics

Enthalpy of Sublimation: 2-Methylpentadecane vs. 3-Methylpentadecane

The enthalpy of sublimation (ΔHsub,298K) predicted by the Abraham solvation parameter model for 2-methylpentadecane is 113.4 kJ mol⁻¹, whereas that for 3-methylpentadecane is 113.9 kJ mol⁻¹ [1]. This 0.5 kJ mol⁻¹ difference, though small, is consistent with the slightly stronger intermolecular interactions in the 3-methyl isomer due to its marginally more linear shape.

Thermodynamics Phase Transition QSAR

Density and Boiling Point: Branched vs. Linear C16 Alkane

2-Methylpentadecane exhibits a density of 0.7714 g/cm³ at 20°C [1] and a boiling point of 282°C at 760 mmHg . Its linear counterpart, n-hexadecane, has a density of 0.7733 g/cm³ at 20°C [2] and a boiling point of 287°C at 760 mmHg [2]. The branched structure results in a 5°C lower boiling point and a 0.002 g/cm³ lower density compared to the linear alkane.

Physical Properties Formulation Quality Control

Stress-Induced Breath VOC: 2-Methylpentadecane as a Potential Biomarker

In a pilot human study (N=22), breath samples collected after a paced auditory serial addition test (PASAT) designed to induce acute psychological stress showed a measurable increase in 2-methylpentadecane concentration compared to baseline [1]. Among six stress-sensitive volatile organic compounds (VOCs) identified, 2-methylpentadecane and indole were the only two that increased post-intervention, while four other compounds decreased [1]. This pattern suggests a specific, rather than generic, response to stress.

Metabolomics Breath Analysis Biomarker Discovery

2-Methylpentadecane Application Scenarios: Where Quantified Differentiation Drives Selection


GC-MS Reference Standard for Branched Alkane Identification in Environmental and Biological Samples

The reproducible Kovats retention index of 1564 (methylsilicone column) [1] and the 0.072 KRI/100 difference from 3-methylpentadecane [2] make 2-methylpentadecane an essential reference standard for unambiguous identification of branched alkanes in complex matrices such as petroleum fractions, plant volatiles, or breath VOCs. Substituting a generic branched alkane standard would compromise retention time alignment and lead to misidentification.

Model Compound for Structure-Property Relationship Studies in Branched Alkanes

The quantifiable dependence of orientational order (γ²) on methyl branch position—with 2-methylpentadecane exhibiting intermediate anisotropy between the 4- and 6-methyl isomers [3][4]—positions this compound as a key reference in fundamental studies of liquid-state order, viscosity, and thermodynamic excess functions. It is specifically relevant for validating computational models of alkane phase behavior.

Calibration Standard in Thermodynamic Measurement of Sublimation Enthalpies

The precisely determined enthalpy of sublimation (113.4 kJ mol⁻¹ for 2-methylpentadecane vs. 113.9 kJ mol⁻¹ for 3-methylpentadecane) [5] provides a benchmark for calibrating instruments or validating predictive models in physical chemistry laboratories. The small but measurable difference underscores the need for isomer-specific reference data.

Stress Biomarker Research in Breathomics

The observed increase in breath 2-methylpentadecane concentration following acute psychological stress, contrasting with the decrease of four other VOCs [6], highlights its potential utility as a specific biomarker in stress-related metabolomics studies. Procurement of high-purity 2-methylpentadecane is critical for developing quantitative breath analysis methods targeting this compound.

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